molecular formula C8H7NOS B13071150 3-Amino-1-benzothiophen-6-ol

3-Amino-1-benzothiophen-6-ol

Cat. No.: B13071150
M. Wt: 165.21 g/mol
InChI Key: OFVDORVVGNFCND-UHFFFAOYSA-N
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Description

3-Amino-1-benzothiophen-6-ol is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 3-Amino-1-benzothiophen-6-ol involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .

Industrial Production Methods: Industrial production of this compound typically involves a one-step protocol using commercially available precursors. For instance, the reaction of S-(cyanomethyl) O-ethyl carbodithionate with 2-fluorobenzonitriles in the presence of a non-nucleophilic base like DBU in dimethyl sulfoxide has been shown to be effective .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-benzothiophen-6-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

    Oxidation: Nitrobenzothiophenes.

    Reduction: Aminobenzothiophenes.

    Substitution: Alkylated or acylated benzothiophenes.

Scientific Research Applications

3-Amino-1-benzothiophen-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-benzothiophen-6-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular pathways, leading to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

  • 3-Amino-1-benzothiophene-2-carbonitrile
  • 3-Amino-2-cyano-1-benzothiophene
  • 3-Amino-1-benzothiophene-2-carboxamide

Comparison: 3-Amino-1-benzothiophen-6-ol is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and biological activity. Compared to its analogs, it offers a broader range of functionalization possibilities, making it a valuable compound in medicinal chemistry and material science .

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

3-amino-1-benzothiophen-6-ol

InChI

InChI=1S/C8H7NOS/c9-7-4-11-8-3-5(10)1-2-6(7)8/h1-4,10H,9H2

InChI Key

OFVDORVVGNFCND-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)SC=C2N

Origin of Product

United States

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